3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-(2,5-Dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 2,5-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-containing side chain at position 1. The oxadiazole moiety is further functionalized with a 2-ethoxyphenyl group. This structure combines aromatic, heterocyclic, and ether functionalities, which are commonly associated with enhanced bioavailability and target-binding specificity in medicinal chemistry .
Properties
CAS No. |
1207051-34-0 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-20(23)25-28-24(35-29-25)16-30-21-11-7-5-9-19(21)26(32)31(27(30)33)22-15-17(2)13-14-18(22)3/h5-15H,4,16H2,1-3H3 |
InChI Key |
NPMSRQJKOTWTRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a quinazoline core substituted with a 2,5-dimethylphenyl group and an oxadiazole moiety. The synthesis of quinazoline derivatives typically involves various methods such as cyclization reactions of anthranilic acid derivatives or the reaction of isothiocyanates with amines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:
- A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited inhibition zones ranging from 10 to 13 mm, with minimum inhibitory concentration (MIC) values between 70 to 80 mg/mL .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound 13 | 11 | 80 | Antibacterial |
| Compound 15 | 12 | 75 | Antibacterial |
| Compound 14a | 12 | 70 | Antifungal |
| Compound 14b | 13 | 75 | Antifungal |
Anticancer Activity
Quinazoline derivatives have shown promising results in anticancer studies. Research indicates that these compounds can inhibit cell growth in various cancer cell lines:
- In vitro studies demonstrated that certain quinazoline compounds exhibit cytotoxic effects against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The IC50 values for some derivatives were reported as low as 10 µM .
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been investigated:
- A study evaluated several quinazoline compounds for their antiviral activity against vaccinia and adenovirus. Notably, one compound exhibited an EC50 value of 1.7 µM against vaccinia virus, significantly outperforming the reference drug Cidofovir .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or substituents can greatly influence their biological activity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. The compound has been synthesized and tested for its activity against various bacterial strains. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant inhibition against bacterial gyrase and DNA topoisomerase IV, making them promising candidates for the development of new antibiotics .
- Case Study : A study published in 2022 demonstrated that certain quinazoline derivatives showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were identified as having structural similarities to the compound of interest, suggesting its potential efficacy in combating bacterial resistance .
Anticancer Properties
The quinazoline scaffold is also explored for its anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The incorporation of the oxadiazole moiety may enhance the bioactivity and selectivity of these compounds against cancer cells.
- Research Findings : A study focusing on quinazoline derivatives reported that modifications at specific positions on the quinazoline ring could lead to enhanced cytotoxicity against cancer cells. The presence of substituents like ethoxy and dimethyl groups could play a role in increasing lipophilicity and cellular uptake .
Photophysical Properties
The unique structure of the compound suggests potential applications in material science, particularly in organic electronics and photonic devices. Quinazoline derivatives have been studied for their photophysical properties, including fluorescence and phosphorescence.
- Application Insight : Research has indicated that compounds with similar structures can be utilized as fluorescent probes or as components in organic light-emitting diodes (OLEDs). The specific arrangement of functional groups can influence the electronic properties and stability of these materials .
Synthesis of Functional Materials
The versatility in synthetic pathways for quinazoline derivatives allows for the development of functional materials with tailored properties. The compound can serve as a precursor for synthesizing polymers or composites with enhanced mechanical or thermal properties.
Summary Table of Applications
Comparison with Similar Compounds
Compound 4g : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Key Differences :
- Replaces the quinazoline-dione core with a pyrazolone-tetrazole system.
- Incorporates a benzo[b][1,4]diazepine ring fused to a coumarin moiety, which may enhance fluorescence properties or binding to benzodiazepine receptors.
- The tetrazole group (vs. oxadiazole) introduces distinct electronic and hydrogen-bonding characteristics.
Compound 4h : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Retains the tetrazole-pyrazolone framework, differing significantly from the oxadiazole-quinazoline-dione system.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 4g | Compound 4h |
|---|---|---|---|
| Core Structure | Quinazoline-2,4-dione | Pyrazolone-tetrazole | Pyrazolone-tetrazole |
| Aromatic Substituents | 2,5-Dimethylphenyl, 2-ethoxyphenyl | Coumarin, phenyl | Coumarin, phenyl |
| Heterocyclic Moieties | 1,2,4-Oxadiazole | Tetrazole, benzodiazepine | Tetrazole, oxazepine |
| Predicted LogP | ~3.8 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~3.9 (moderate lipophilicity) |
| Metabolic Stability | Likely enhanced due to oxadiazole | May undergo rapid tetrazole cleavage | Oxazepine ring may resist oxidation |
- Oxadiazole vs. Tetrazole : The oxadiazole in the target compound is more metabolically stable than tetrazole (as in 4g/4h), which is prone to enzymatic degradation .
- Quinazoline-dione vs. Pyrazolone : The quinazoline-dione core may exhibit stronger hydrogen-bonding interactions with biological targets (e.g., kinases) compared to pyrazolone derivatives.
Q & A
Q. What are the common synthetic routes for preparing this quinazoline-dione derivative?
The synthesis typically involves cyclocondensation of intermediates (e.g., carbohydrazides) under acidic conditions (e.g., phosphorous oxychloride) followed by alkylation with chloromethyl-oxadiazole derivatives . Key steps include optimizing reaction temperatures (80–120°C) and stoichiometric ratios of reagents. For example, alkylation with 5-(chloromethyl)-1,2,4-oxadiazoles requires inert atmospheres to prevent hydrolysis of reactive intermediates .
Q. How is the compound structurally characterized?
Standard methods include X-ray crystallography (monoclinic crystal system, space group C2/c) to confirm stereochemistry and NMR spectroscopy (¹H/¹³C) to verify substituent positions. For instance, coupling constants in ¹H NMR (~3.0–5.0 ppm for methylene bridges) and carbonyl carbon signals (~160–180 ppm in ¹³C NMR) are critical for structural validation .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Disk diffusion or broth microdilution assays (MIC/MBC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains are standard. Activity is compared to controls like ciprofloxacin, with results interpreted via CLSI guidelines .
Q. How are pKa values determined for such heterocyclic systems?
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant is employed. Half-neutralization potentials (HNPs) are plotted against titrant volume to calculate pKa values .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation be addressed?
Advanced strategies include computational modeling (DFT calculations) to predict reactive sites and microwave-assisted synthesis to enhance reaction specificity. For example, steric hindrance from the 2-ethoxyphenyl group may require tailored alkylation conditions (e.g., slow reagent addition) .
Q. What methods resolve contradictions in biological activity data?
Discrepancies in antimicrobial results (e.g., variable MICs) are analyzed via dose-response curves and time-kill assays . Structural factors like oxadiazole ring conformation or solvent-accessible surface area (SASA) can be investigated using molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How is structure-activity relationship (SAR) studied for this compound?
Analog synthesis with systematic substitution (e.g., replacing 2-ethoxyphenyl with electron-withdrawing groups) is paired with QSAR modeling to identify pharmacophores. For instance, oxadiazole methylation improves lipophilicity, enhancing membrane penetration .
Q. What advanced techniques validate metabolic stability?
In vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS analysis quantify metabolic half-life. CYP450 inhibition studies (e.g., CYP3A4 isoform) assess drug-drug interaction risks. Metabolite identification uses HR-MS/MS and isotopic labeling .
Q. How are structural ambiguities in dynamic NMR spectra resolved?
VT-NMR (variable-temperature NMR) and 2D NOESY experiments differentiate conformational isomers. For example, restricted rotation around the oxadiazole-quinazoline bond may cause signal splitting, resolved at higher temperatures (>40°C) .
Q. What strategies improve toxicity profiling?
In silico toxicity prediction (e.g., ProTox-II) screens for hepatotoxicity or mutagenicity. In vivo zebrafish models assess acute toxicity (LC50), while transcriptomic analysis identifies off-target gene expression changes .
Data Contradiction Analysis
Q. How to address discrepancies in pKa values across solvents?
Solvent polarity (e.g., DMF vs. acetone) impacts ionization. Use Abraham solvation parameters to correlate pKa with solvent properties. For example, lower pKa in polar aprotic solvents suggests stabilization of the deprotonated form .
Q. Why do antimicrobial results vary between labs?
Variability arises from differences in bacterial strain viability , inoculum size, or agar composition. Standardize protocols using CLSI M07-A11 guidelines and include internal controls (e.g., reference antibiotics) in each assay .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
